N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Research Applications
Hemodynamic Effects in Heart Failure : Studies on compounds structurally related to the one mentioned have shown promising results in treating heart failure. For instance, AR-L 115 BS, a cardiotonic agent, demonstrated efficacy in improving cardiac output and reducing preload in patients with heart failure, indicating potential for chronic heart failure treatment (Thormann, Kramer, & Schlepper, 1981).
Positive Inotropic Effects : Another study highlighted the positive inotropic effect of AR-L 115 BS, which could be beneficial in the treatment of cardiac insufficiency following oral administration (Ruffmann, Mehmel, & Kübler, 1981).
Antimycotic Applications
Treatment of Pityriasis Versicolor : Sertaconazole, an antimycotic compound, has been evaluated for its efficacy and safety in treating Pityriasis versicolor, showing a 100% cure rate in a clinical trial without any reported side effects (Nasarre, Umbert, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Superficial Mycoses Caused by Candida Albicans : Another study on sertaconazole demonstrated its high efficacy in treating superficial mycoses caused by Candida albicans, with a total cure for the majority of patients and no relapses or adverse effects reported (Umbert, Nasarre, Bello, Herrero, Roset, Márquez, Torres, & Ortiz, 1992).
Neuropharmacological Applications
- NMDA Receptor Ligand Quantification : A study on [11C]GMOM, a PET ligand for N-methyl-D-aspartate receptors, explored its kinetics in the human brain, offering insights into the quantification of NMDA receptors, which could enhance understanding of various neurological conditions (van der Doef, Golla, Klein, Oropeza-Seguias, Schuit, Metaxas, Jobse, Schwarte, Windhorst, Lammertsma, van Berckel, & Boellaard, 2015).
Oncological Applications
- Low-Grade Glioma Treatment with Temozolomide : Temozolomide has been evaluated for its efficacy in treating progressive low-grade glioma, showing promising results with a significant response rate and progression-free survival, indicating its potential in oncology (Quinn, Reardon, Friedman, Rich, Sampson, Provenzale, McLendon, Gururangan, Bigner, Herndon, Avgeropoulos, Finlay, Tourt-Uhlig, Affronti, Evans, Stafford-Fox, Zaknoen, & Friedman, 2003).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13-3-4-14(11-17(13)20)22-18(24)12-26-19-21-9-10-23(19)15-5-7-16(25-2)8-6-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHOLCZLQFYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.